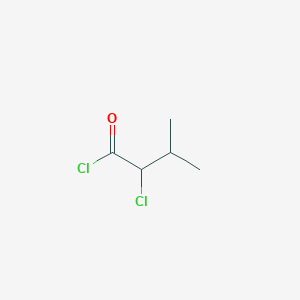

2-Chloro-3-methylbutanoyl chloride

Description

The exact mass of the compound 2-Chloro-3-methylbutanoyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Chloro-3-methylbutanoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-3-methylbutanoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-3-methylbutanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O/c1-3(2)4(6)5(7)8/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJCRZNJYNFAQAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481930 | |

| Record name | Butanoyl chloride, 2-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35383-59-6 | |

| Record name | Butanoyl chloride, 2-chloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-3-methylbutanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Innovations for 2 Chloro 3 Methylbutanoyl Chloride

Established Synthetic Pathways and Precursors

Traditional methods for synthesizing 2-chloro-3-methylbutanoyl chloride primarily rely on the conversion of carboxylic acids or their derivatives.

Direct Chlorination of Carboxylic Acid Derivatives

The most common and straightforward method for preparing 2-chloro-3-methylbutanoyl chloride is the direct chlorination of a corresponding carboxylic acid. This can involve starting from either 2-chloro-3-methylbutanoic acid nih.govchemspider.com or its parent compound, 3-methylbutanoic acid. The latter would require a two-step process involving an initial α-chlorination followed by the conversion of the carboxylic acid group to an acyl chloride.

A standard laboratory and industrial procedure involves reacting 2-chloro-3-methylbutanoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction with thionyl chloride is widely used due to its efficiency and the convenient removal of byproducts, which are gaseous (sulfur dioxide and hydrogen chloride).

Reaction Scheme:

Starting Material: 2-Chloro-3-methylbutanoic acid

Reagent: Thionyl chloride (SOCl₂)

Product: 2-Chloro-3-methylbutanoyl chloride nih.gov

Table 1: Synthesis via Direct Chlorination of Carboxylic Acid

| Precursor | Reagent | Product | Key Byproducts |

|---|---|---|---|

| 2-Chloro-3-methylbutanoic acid | Thionyl Chloride (SOCl₂) | 2-Chloro-3-methylbutanoyl chloride | Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl) |

Synthesis via Halogenation of Aldehyde Intermediates

An alternative, though less frequently documented, pathway involves the use of an aldehyde precursor, specifically 2-chloro-3-methylbutanal. nih.gov This synthetic route would typically involve the oxidation of the aldehyde to a carboxylic acid, followed by chlorination as described above. Alternatively, direct conversion from the aldehyde to the acyl chloride can be explored through radical chlorination or by using specific reagents that facilitate this transformation.

For instance, a mixture of an aldehyde, an N-halosuccinimide (like N-chlorosuccinimide), and a radical initiator or photocatalyst can yield an acyl chloride. organic-chemistry.org This method offers a pathway from aldehydes, which can be synthesized via hydroformylation of appropriate alkenes.

Table 2: Proposed Synthesis via Aldehyde Intermediate

| Precursor | Reagent(s) | Intermediate/Product |

|---|---|---|

| 2-Chloro-3-methylbutanal | 1. Oxidizing Agent (e.g., KMnO₄, Jones reagent) 2. Chlorinating Agent (e.g., SOCl₂) | 2-Chloro-3-methylbutanoyl chloride |

Development of Stereoselective Synthetic Routes

The carbon atom at the second position (C2) of 2-chloro-3-methylbutanoyl chloride is a chiral center. For many advanced applications, particularly in the life sciences, obtaining a single enantiomer of the compound is essential. This has driven the development of stereoselective synthetic methods.

Catalytic Strategies in 2-Chloro-3-methylbutanoyl Chloride Synthesis

To improve reaction rates, yields, and conditions, catalytic strategies are often employed in the synthesis of acyl chlorides. The conversion of carboxylic acids to acyl chlorides using thionyl chloride is significantly accelerated by the addition of a catalytic amount of N,N-dimethylformamide (DMF). jcsp.org.pkacs.orgacs.org

The mechanism involves the initial reaction of thionyl chloride with DMF to form the Vilsmeier reagent, an electrophilic iminium salt ((CH₃)₂N=CHCl⁺Cl⁻). This reagent is much more reactive than thionyl chloride itself. It activates the carboxylic acid by forming an acyl-oxy-iminium intermediate, which then readily collapses upon attack by a chloride ion to yield the final acyl chloride, regenerating the DMF catalyst in the process. acs.orgwebsite-files.com This catalytic approach allows the reaction to proceed under milder conditions and often with higher purity of the product. jcsp.org.pk

Table 4: Catalytic Synthesis of Acyl Chlorides

| Reaction | Catalyst | Role of Catalyst | Advantages |

|---|---|---|---|

| Carboxylic Acid + Thionyl Chloride | N,N-Dimethylformamide (DMF) | Forms highly reactive Vilsmeier reagent, activating the carboxylic acid. acs.orgwebsite-files.com | Faster reaction rates, milder conditions, improved yields. jcsp.org.pk |

Reactivity Profiles and Mechanistic Investigations of 2 Chloro 3 Methylbutanoyl Chloride

Nucleophilic Acyl Substitution Reactions

The most characteristic reaction of 2-chloro-3-methylbutanoyl chloride is nucleophilic acyl substitution. The carbonyl carbon is highly electron-deficient due to the inductive effects of both the carbonyl oxygen and the chlorine atom of the acyl chloride group, making it a prime target for nucleophiles. chemistrystudent.comkhanacademy.org These reactions proceed via a well-established two-step mechanism known as nucleophilic addition-elimination. chemistrystudent.comsavemyexams.comlibretexts.org

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate with a negatively charged oxygen atom. libretexts.orgchemguide.co.uklibretexts.org

Elimination of Leaving Group: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is expelled as a leaving group. libretexts.orgchemguide.co.uklibretexts.org

This sequence results in the net substitution of the acyl chloride with the incoming nucleophile. libretexts.orgmasterorganicchemistry.com

When 2-chloro-3-methylbutanoyl chloride reacts with ammonia, primary amines, or secondary amines, it forms the corresponding N-(2-Chloro-3-methylbutanoyl)amides. savemyexams.com The nitrogen atom of the amine acts as the nucleophile, attacking the carbonyl carbon. savemyexams.com The reaction is typically vigorous and produces hydrogen chloride (HCl) as a byproduct. To neutralize the acidic HCl, which would otherwise protonate the starting amine and render it non-nucleophilic, the reaction is often carried out with an excess of the amine or in the presence of a non-nucleophilic base. researchgate.net

Table 1: Representative Amidation Reactions

| Nucleophile | Product | Byproduct | Conditions |

|---|---|---|---|

| Ammonia (NH₃) | N-(2-Chloro-3-methylbutanoyl)amide | HCl (neutralized to NH₄Cl) | Typically in a suitable solvent |

| Ethylamine (CH₃CH₂NH₂) | N-Ethyl-2-chloro-3-methylbutanamide | HCl (neutralized to CH₃CH₂NH₃Cl) | Often requires cooling |

| Diethylamine ((CH₃CH₂)₂NH) | N,N-Diethyl-2-chloro-3-methylbutanamide | HCl (neutralized to (CH₃CH₂)₂NH₂Cl) | Base is required |

In a similar fashion, alcohols react with 2-chloro-3-methylbutanoyl chloride to yield esters in a reaction that is often rapid and exothermic. chemguide.co.ukchemguide.co.uk The oxygen atom of the alcohol's hydroxyl group serves as the nucleophile. chemguide.co.uklibretexts.org This method is a highly efficient way to form esters because the acyl chloride is much more reactive than the corresponding carboxylic acid, and the reaction goes to completion. chemguide.co.ukuniss.it

Table 2: Representative Esterification Reactions

| Nucleophile (Alcohol) | Product | Byproduct | General Observations |

|---|---|---|---|

| Methanol (CH₃OH) | Methyl 2-chloro-3-methylbutanoate | HCl | Vigorous reaction |

| Ethanol (CH₃CH₂OH) | Ethyl 2-chloro-3-methylbutanoate | HCl | Exothermic, steamy HCl fumes produced chemguide.co.uk |

| Isopropanol ((CH₃)₂CHOH) | Isopropyl 2-chloro-3-methylbutanoate | HCl | Reaction proceeds readily |

Stereochemical Outcomes in Reactions Initiated by 2-Chloro-3-methylbutanoyl Chloride

The 2-chloro-3-methylbutanoyl chloride molecule possesses a chiral center at the second carbon (C2), the α-carbon to the carbonyl group. A critical aspect of its reactivity is the stereochemical fate of this center during its characteristic reactions.

In nucleophilic acyl substitution reactions, the nucleophile attacks the sp²-hybridized, achiral carbonyl carbon (C1). The reaction mechanism does not involve the breaking of any bonds directly attached to the C2 chiral center. libretexts.org Consequently, the reaction proceeds with retention of configuration at the C2 position. libretexts.orgslideshare.net If the reaction starts with an optically active, enantiomerically pure sample of (S)-2-chloro-3-methylbutanoyl chloride, the resulting amide or ester product will also be in the (S) configuration. This preservation of stereochemistry is a key feature for its use in asymmetric synthesis.

This outcome contrasts with nucleophilic substitution reactions at a chiral sp³ carbon (like an Sₙ2 reaction), which typically proceed with an inversion of configuration, or Sₙ1 reactions, which lead to racemization. libretexts.orgochemtutor.com Since the chemistry of 2-chloro-3-methylbutanoyl chloride is dominated by reactions at the carbonyl group, the integrity of the adjacent stereocenter is maintained.

Metal-Catalyzed Coupling Reactions Utilizing 2-Chloro-3-methylbutanoyl Chloride Derivatives

The dual functionality of 2-chloro-3-methylbutanoyl chloride and its derivatives allows for their participation in metal-catalyzed cross-coupling reactions, which are powerful tools for C-C bond formation.

The acyl chloride group can be directly coupled with organometallic reagents to form ketones. For instance, palladium-catalyzed Stille-type couplings with organostannanes are chemoselective for the acyl chloride, even in the presence of other less reactive halide groups. rsc.orgorganic-chemistry.org Similarly, visible light photoredox/nickel dual catalysis can effectively couple acyl chlorides with alkyltrifluoroborates to synthesize various ketones. acs.org

Furthermore, the derivatives formed from nucleophilic acyl substitution, such as N-(2-Chloro-3-methylbutanoyl)amides or the corresponding esters, retain the alkyl chloride functionality at the C2 position. This C(sp³)-Cl bond can subsequently participate in a second, different metal-catalyzed coupling reaction. While this alkyl chloride is less reactive than the acyl chloride, it can be activated by various transition metal catalysts (e.g., palladium, nickel) to react with nucleophilic partners in reactions like Suzuki, Kumada, or Negishi couplings. This two-step sequence allows for the sequential, controlled introduction of two different functional groups.

Table 3: Potential Metal-Catalyzed Coupling Pathways

| Reaction Type | Coupling Partner | Metal Catalyst (Example) | Product Type | Notes |

|---|---|---|---|---|

| Stille Coupling (Direct) | Organostannane (R-SnBu₃) | Palladium (Pd) | Ketone | Chemoselective for the acyl chloride group rsc.orgorganic-chemistry.org |

| Photoredox/Nickel Coupling (Direct) | Alkyltrifluoroborate (R-BF₃K) | Nickel (Ni) / Photocatalyst | Ketone | Effective for generating dialkyl ketones acs.org |

| Suzuki Coupling (on Derivative) | Boronic Acid (R-B(OH)₂) | Palladium (Pd) | α-Substituted Amide/Ester | Coupling occurs at the C2 position of the amide/ester |

| Kumada Coupling (on Derivative) | Grignard Reagent (R-MgX) | Nickel (Ni) | α-Substituted Amide/Ester | Forms a new C-C bond at the C2 position |

Investigations into Rearrangement and Elimination Pathways

While nucleophilic acyl substitution is the primary reaction pathway, the structure of 2-chloro-3-methylbutanoyl chloride allows for potential competing reactions, particularly under basic conditions.

Elimination: Dehydrohalogenation is a significant competing pathway. The presence of a chlorine atom at C2 and protons on the adjacent carbons (C1 in an enolate or C3) makes the molecule susceptible to elimination of HCl to form an α,β-unsaturated carbonyl compound. This is analogous to the elimination reactions of the related alkyl halide, 2-chloro-3-methylbutane (B3192504), which readily forms alkenes upon treatment with a base. doubtnut.com The use of a strong, non-nucleophilic base would favor this elimination pathway over substitution. According to Zaitsev's rule, elimination would preferentially form the more substituted, and thus more stable, alkene, which would be 3-methylbut-1-enoyl chloride or its corresponding amide/ester derivative.

Rearrangement: Carbocation rearrangements, such as a 1,2-hydride shift from C3 to C2, are generally not observed in nucleophilic acyl substitution reactions. This is because the mechanism does not involve the formation of a carbocation intermediate on the alkyl chain. reddit.com Such rearrangements are more characteristic of reactions that do proceed via carbocations, such as Sₙ1 reactions or Friedel-Crafts alkylations. reddit.com For example, if the related compound 2-chloro-3-methylbutane were used in a Friedel-Crafts alkylation, a 1,2-hydride shift would occur to form a more stable tertiary carbocation before alkylation. However, in the standard reactions of 2-chloro-3-methylbutanoyl chloride, this pathway is not a significant consideration.

Strategic Applications of 2 Chloro 3 Methylbutanoyl Chloride in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Organic Scaffolds

2-Chloro-3-methylbutanoyl chloride serves as a versatile precursor in the construction of intricate molecular architectures. Its bifunctional nature, possessing both an acyl chloride and a secondary alkyl chloride, allows for sequential and site-selective reactions. This dual reactivity is instrumental in the assembly of complex organic scaffolds that are central to various fields, including medicinal chemistry and materials science.

The acyl chloride group provides a reactive handle for standard acylation reactions, forming esters, amides, and ketones. The chloro-substituent at the 2-position, influenced by the adjacent isopropyl group, offers a site for nucleophilic substitution or elimination reactions. This strategic placement of reactive centers enables chemists to introduce diverse functionalities and build molecular complexity in a controlled manner.

| Reagent | Reaction Type | Resulting Functional Group |

| Alcohols | Acylation | Ester |

| Amines | Acylation | Amide |

| Organometallic Reagents | Acylation | Ketone |

| Nucleophiles | Nucleophilic Substitution | Varied, depending on nucleophile |

Building Block for Chiral Compounds and Enantiomerically Pure Products

The presence of a stereocenter at the second carbon atom of 2-chloro-3-methylbutanoyl chloride makes it a valuable building block for the synthesis of chiral compounds and enantiomerically pure products. The "(2S)"-enantiomer, in particular, is a recognized chiral starting material. nih.gov The defined stereochemistry at this position can be transferred to new molecules, influencing the stereochemical outcome of subsequent reactions. This is a critical aspect of asymmetric synthesis, where the biological activity of a molecule is often dependent on its specific three-dimensional arrangement.

For instance, the reaction of chiral 2-chloro-3-methylbutanoyl chloride with a nucleophile can proceed with either inversion or retention of configuration at the stereocenter, depending on the reaction conditions and the nature of the nucleophile. This control over stereochemistry is paramount in the synthesis of pharmaceuticals and other biologically active molecules where only one enantiomer exhibits the desired therapeutic effect.

Advanced Spectroscopic Characterization and Structural Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic and Structural Studies

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-Chloro-3-methylbutanoyl chloride. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, researchers can map out the molecular framework and deduce the connectivity of atoms.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides critical information about the chemical environment of the hydrogen atoms within the 2-Chloro-3-methylbutanoyl chloride molecule. The spectrum displays distinct signals corresponding to each unique proton, with their chemical shifts, integration values, and splitting patterns offering a wealth of structural data.

In a typical ¹H NMR spectrum of 2-Chloro-3-methylbutanoyl chloride, one would expect to observe signals for the methine proton adjacent to the chlorine and carbonyl groups, the methine proton of the isopropyl group, and the methyl protons of the isopropyl group. The chemical shift of the alpha-proton (on the carbon bearing the chlorine) is significantly influenced by the electronegativity of the adjacent chlorine and carbonyl chloride groups, causing it to appear at a characteristically downfield position. The splitting of these signals, governed by the n+1 rule, reveals the number of neighboring protons, thus confirming the connectivity of the carbon skeleton. For instance, the alpha-proton signal would be split into a doublet by the single proton on the adjacent isopropyl carbon.

¹³C NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of 2-Chloro-3-methylbutanoyl chloride. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the acyl chloride group is readily identifiable by its characteristic downfield chemical shift, typically in the range of 170-180 ppm, due to the strong deshielding effect of the double-bonded oxygen and the chlorine atom. The carbon atom bonded to the chlorine (the alpha-carbon) also exhibits a significant downfield shift. The carbons of the isopropyl group will appear at more upfield positions, consistent with their alkyl nature. For comparison, the related compound 2-chloro-3-methylbutanoic acid shows predictable shifts in its ¹³C NMR spectrum, which can aid in the assignment of signals for the title compound. nih.govchemicalbook.com

| Carbon Atom | Predicted ¹³C Chemical Shift Range (ppm) |

| Carbonyl (C=O) | 170 - 180 |

| Alpha-Carbon (C-Cl) | 60 - 70 |

| Isopropyl Methine (CH) | 30 - 40 |

| Isopropyl Methyl (CH₃) | 15 - 25 |

| Note: These are predicted ranges and actual values may vary based on solvent and experimental conditions. |

Application of 2D NMR Techniques

While one-dimensional NMR provides fundamental structural information, two-dimensional (2D) NMR techniques are employed for more complex structural elucidation and unambiguous assignment of ¹H and ¹³C signals. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are particularly valuable.

A COSY spectrum would reveal correlations between coupled protons, for example, showing a cross-peak between the alpha-proton and the isopropyl methine proton, definitively establishing their adjacent relationship. An HSQC spectrum correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the unequivocal assignment of both the ¹H and ¹³C signals, confirming the carbon-hydrogen connectivity throughout the molecule. More advanced techniques could further elucidate long-range couplings, providing a complete and robust structural determination.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of 2-Chloro-3-methylbutanoyl chloride, the IR spectrum is dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the acyl chloride group. This peak typically appears at a high wavenumber, generally in the region of 1785-1815 cm⁻¹, a higher frequency than that observed for ketones or aldehydes due to the electron-withdrawing effect of the chlorine atom.

Another key feature in the IR spectrum is the C-Cl stretching vibration, which is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. brainly.com The presence of C-H stretching and bending vibrations from the alkyl portions of the molecule will also be observed in their characteristic regions (~2870-2960 cm⁻¹ for stretching and ~1370-1470 cm⁻¹ for bending). docbrown.infodocbrown.info The absence of a broad O-H stretching band (which would be present in the corresponding carboxylic acid) confirms the integrity of the acyl chloride functional group. brainly.com

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| C=O (Acyl Chloride) | 1785 - 1815 |

| C-H (Alkyl) | 2870 - 2960 |

| C-Cl | 600 - 800 |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For 2-Chloro-3-methylbutanoyl chloride, the mass spectrum would exhibit a molecular ion peak (M⁺). uni.lu Due to the presence of two chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 natural abundance), the molecular ion peak will appear as a characteristic cluster of peaks (M⁺, M+2⁺, M+4⁺) reflecting the possible combinations of these isotopes. docbrown.info

The fragmentation pattern provides valuable structural information. A common fragmentation pathway for acyl chlorides is the loss of a chlorine radical to form an acylium ion, which is often the base peak in the spectrum. For 2-Chloro-3-methylbutanoyl chloride, this would correspond to the [C₅H₈OCl]⁺ ion. Further fragmentation could involve the loss of CO, leading to a [C₄H₈Cl]⁺ fragment. The cleavage of the carbon-carbon bond between the alpha-carbon and the isopropyl group is also a likely fragmentation pathway. The analysis of these fragmentation patterns allows for the confirmation of the molecular structure.

| Ion | Description | Predicted m/z |

| [C₅H₈Cl₂O]⁺ | Molecular Ion | 154/156/158 |

| [C₅H₈OCl]⁺ | Loss of Cl | 119/121 |

| [C₄H₈Cl]⁺ | Loss of CO from acylium ion | 91/93 |

| [C₃H₇]⁺ | Isopropyl cation | 43 |

| Note: m/z values are for the most abundant isotopes. |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination of Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. While obtaining suitable crystals of the volatile 2-Chloro-3-methylbutanoyl chloride itself can be challenging, its derivatives are often more amenable to crystallographic analysis.

Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Methylbutanoyl Chloride Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-chloro-3-methylbutanoyl chloride, DFT calculations would typically be employed to determine optimized molecular geometry, electronic properties such as orbital energies (HOMO and LUMO), and the distribution of electron density. These calculations help in understanding the molecule's stability and reactive sites.

Reactivity descriptors, derived from DFT, could predict how 2-chloro-3-methylbutanoyl chloride would interact with other reagents. For instance, the molecular electrostatic potential (MEP) map would visualize the electron-rich and electron-poor regions, indicating likely sites for nucleophilic or electrophilic attack. While no specific studies are available for this compound, research on similar acyl chlorides often reveals the carbonyl carbon as a primary electrophilic site.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses a range of computational techniques to model and predict the behavior of molecules. A key aspect of this is conformational analysis, which involves identifying the different spatial arrangements of atoms (conformers) and their relative energies.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. Theoretical calculations can provide estimates of vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts.

For 2-chloro-3-methylbutanoyl chloride, DFT calculations could predict the characteristic vibrational modes, such as the C=O stretching frequency of the acyl chloride and the C-Cl stretching frequencies. Similarly, computational methods like the Gauge-Including Atomic Orbital (GIAO) method are used to predict ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the structure of the molecule. However, no such computational spectroscopic studies have been reported for this specific compound.

Elucidation of Reaction Mechanisms through Quantum Mechanics

Quantum mechanics (QM) calculations are instrumental in mapping out the pathways of chemical reactions. These studies can determine the structures of transition states and calculate the activation energies, providing a detailed understanding of the reaction mechanism.

For 2-chloro-3-methylbutanoyl chloride, QM studies could elucidate the mechanisms of its characteristic reactions, such as nucleophilic acyl substitution. For example, the reaction with water (hydrolysis) or an alcohol (alcoholysis) could be modeled to understand whether it proceeds through a tetrahedral intermediate and to determine the rate-limiting step. A recent study on the Cl-initiated degradation reactions of the related 2-methylpropanoyl halide has utilized such methods to determine reaction pathways and rate constants. nih.gov A similar approach for 2-chloro-3-methylbutanoyl chloride would provide valuable insights into its reactivity, but such specific research is currently unavailable.

Synthesis and Reactivity of Advanced Derivatives and Analogues of 2 Chloro 3 Methylbutanoyl Chloride

Chiral 2-Chloro-3-methylbutanoyl Chloride Analogues

The introduction of stereocenters into the 2-chloro-3-methylbutanoyl chloride structure opens avenues for asymmetric synthesis and the development of enantiomerically pure compounds. The synthesis of chiral analogues, such as (2R)-2-chloro-3-methylbutanoyl chloride, typically starts from readily available chiral precursors. For instance, the amino acid L-valine can be stereoselectively converted to the corresponding chiral chlorohydrin, which is then treated with a chlorinating agent like thionyl chloride to yield the chiral acyl chloride.

The reactivity of these chiral analogues is largely dictated by the stereochemistry at the C-2 position. The chiral center influences the approach of nucleophiles, enabling diastereoselective reactions. This is particularly valuable in the synthesis of complex molecules like pharmaceuticals and natural products, where specific stereoisomers are required for biological activity. The presence of the chiral center can direct the formation of subsequent stereocenters in a molecule, making these analogues powerful building blocks in stereocontrolled synthesis.

| Chiral Analogue | CAS Number | Precursor Example | Key Synthetic Feature |

| (2R)-2-Chloro-3-methylbutanoyl chloride | 2059913-84-5 bldpharm.com | L-Valine | Stereospecific conversion maintains chirality. |

| (2S)-2-Chloro-3-methylbutanoyl chloride | Not specified | D-Valine | Provides access to the opposite enantiomer. |

This table summarizes key information for chiral analogues of 2-chloro-3-methylbutanoyl chloride.

Polyhalogenated Butanoyl Chloride Derivatives (e.g., 2,2-dichloro-3-methylbutanoyl chloride)

Polyhalogenation of the butanoyl chloride backbone significantly alters the electronic properties and reactivity of the molecule. A key example is 2,2-dichloro-3-methylbutanoyl chloride. chemsrc.com The synthesis of such compounds often involves the direct chlorination of a suitable precursor, such as 3-methylbutanoyl chloride, using strong chlorinating agents under vigorous conditions. molport.com The presence of two chlorine atoms on the alpha-carbon has a profound electron-withdrawing effect.

This increased electrophilicity at the carbonyl carbon makes polyhalogenated derivatives highly reactive towards nucleophiles. However, the steric hindrance from the two chlorine atoms and the isopropyl group can also influence the reaction pathway, sometimes favoring elimination reactions over substitution. These compounds serve as precursors to gem-dichloro functional groups, which are found in various bioactive molecules and can be used to synthesize other complex structures. For example, 2,2-dichloro-3-methylbutanal is a related aldehyde derivative. chemspider.com

| Derivative | CAS Number | Molecular Formula | Noteworthy Property |

| 2,2-dichloro-3-methylbutanoyl chloride | 117951-75-4 chemsrc.com | C5H7Cl3O | Highly electrophilic carbonyl carbon. |

| 2,2-dichloro-3-methylbutane | 17773-66-9 nih.gov | C5H10Cl2 | Related dichlorinated alkane. |

| 2,4-dichloro-3-methylbenzoyl chloride | Not specified | C8H5Cl3O | An aromatic analogue with different reactivity. prepchem.com |

This table highlights key polyhalogenated derivatives and related structures.

Amide and Ester Derivatives: Synthetic Utility and Properties

The highly reactive acyl chloride group of 2-chloro-3-methylbutanoyl chloride is readily converted into a wide range of amide and ester derivatives through reactions with primary or secondary amines and alcohols, respectively. This transformation is a cornerstone of its synthetic utility, allowing for the introduction of diverse functionalities.

Amide Derivatives: The reaction with amines is typically rapid and exothermic, often requiring cooling and the presence of a base to neutralize the HCl byproduct. The resulting amides are generally more stable and less reactive than the parent acyl chloride. The properties of the amide, such as its polarity, solubility, and biological activity, can be fine-tuned by the choice of the amine. For instance, reacting an acyl chloride with a secondary amine like piperidine (B6355638) can lead to the formation of a stable amide, a reaction pathway that competes with other potential reactions in more complex substrates. researchgate.net

Ester Derivatives: Esterification is achieved by reacting 2-chloro-3-methylbutanoyl chloride with an alcohol, often in the presence of a non-nucleophilic base. The resulting esters, such as methyl 2-chloro-3-methylbutanoate, are valuable intermediates in organic synthesis. nih.gov They can undergo further transformations at the ester group or the C-Cl bond. The nature of the alcohol component influences the physical properties of the ester, such as its boiling point and volatility.

| Derivative Type | Reactant | Product Example | General Properties |

| Amide | Amine (e.g., Piperidine) | N-substituted-2-chloro-3-methylbutanamide | Increased stability, reduced reactivity vs. acyl chloride. |

| Ester | Alcohol (e.g., Methanol) | Methyl 2-chloro-3-methylbutanoate nih.gov | Volatile liquids, useful as synthetic intermediates. |

This table outlines the synthesis and general properties of amide and ester derivatives.

Nitrile Analogues and their Transformations

The conversion of chloroalkanes or related functional groups into nitriles is a significant transformation in organic synthesis, providing access to carboxylic acids, amines, and various nitrogen-containing heterocycles. rsc.orgorganic-chemistry.org While direct conversion of the acyl chloride is not typical, the alpha-chloro position in derivatives of 2-chloro-3-methylbutanoyl chloride can be targeted for cyanation.

A common strategy involves first converting the acyl chloride to a more stable derivative, like an ester or amide, and then performing a nucleophilic substitution of the chloride with a cyanide salt. The resulting cyanated compound can then undergo a variety of transformations. For example, the nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloaddition reactions to form heterocyclic rings. The transformation of a chloride to a nitrile can also significantly alter a molecule's electronic profile and lipophilicity, which is a key consideration in medicinal chemistry. psu.edu

| Transformation | Intermediate | Reagent Example | Product Class |

| Chlorideto Nitrile | Ester or Amide Derivative | Sodium Cyanide (NaCN) | α-Cyano esters or amides |

| Nitrile Hydrolysis | α-Cyano ester | Acid/Base | Dicarboxylic acid derivative |

| Nitrile Reduction | α-Cyano ester | LiAlH4 | Amino alcohol |

This table summarizes the synthesis and subsequent transformations of nitrile analogues.

Structural Modifications and Their Impact on Reactivity

Each structural modification to the 2-chloro-3-methylbutanoyl chloride core imparts distinct changes to its chemical reactivity. Understanding these structure-activity relationships is crucial for designing synthetic routes and predicting reaction outcomes.

Chirality: As discussed in section 7.1, introducing a chiral center at C-2 allows for stereocontrol in subsequent reactions. The enantiomeric purity of the starting material can be transferred to the product, which is essential for creating specific stereoisomers.

Polyhalogenation: The addition of a second chlorine atom at the C-2 position (section 7.2) dramatically increases the electrophilicity of the carbonyl carbon due to the inductive effect of the halogens. This enhances its reactivity towards strong nucleophiles but can also increase the propensity for elimination reactions.

Amide/Ester Formation: Converting the acyl chloride to an amide or ester (section 7.3) "tames" its reactivity. These functional groups are significantly more stable and less susceptible to hydrolysis. This allows for selective reactions at other parts of the molecule, such as the C-2 chloro group, without interference from the highly reactive acyl chloride.

Nitrile Introduction: Replacing the C-2 chlorine with a nitrile group (section 7.4) introduces a versatile functional handle. The strong electron-withdrawing nature of the nitrile group acidifies the alpha-proton, enabling deprotonation and subsequent alkylation reactions. The nitrile itself can be transformed into a variety of other functional groups.

Future Prospects and Emerging Research Areas

Development of Sustainable Synthetic Routes

The traditional synthesis of acyl chlorides, including 2-Chloro-3-methylbutanoyl chloride, often relies on reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net These methods, while effective, generate corrosive byproducts such as hydrogen chloride (HCl) and sulfur dioxide (SO₂), posing environmental and handling challenges. researchgate.net Consequently, a significant area of current research is the development of greener, more sustainable synthetic pathways.

Key trends in sustainable synthesis include:

Alternative Chlorinating Agents: Research is exploring milder and more selective chlorinating agents to replace harsher traditional options. For instance, methods using 3,3-dichlorocyclopropenes activated by a tertiary amine base have been developed for converting carboxylic acids to acid chlorides, including those sensitive to acidic conditions. organic-chemistry.org Another approach involves the reaction of tert-butyl esters with SOCl₂ at room temperature, which shows high selectivity for producing acid chlorides from the esters while leaving other ester types unreacted. organic-chemistry.org

Catalytic Processes: The use of catalysts can significantly reduce waste and energy consumption. Catalysts such as zirconium(IV) chloride (ZrCl₄) and zinc oxide (ZnO) have been shown to be effective in the synthesis of acyl chlorides from carboxylic acids with high purity. nih.gov Visible-light photocatalysis represents another frontier, where a photocatalyst like Ru(bpy)₃Cl₂ can enable the conversion of an aldehyde into an acid chloride under mild conditions. organic-chemistry.org

Flow Chemistry: Continuous-flow microreactors offer a safer, more efficient, and scalable alternative to traditional batch processing. researchgate.net For the synthesis of related chloro-alkanes, microreactor technology has been shown to shorten reaction times and enable continuous production by improving control over reaction parameters like temperature and pressure. researchgate.netchemicalbook.com This approach minimizes the risks associated with highly reactive intermediates and exothermic reactions.

Bio-based Feedstocks: A core principle of green chemistry is the use of renewable resources. researchgate.net Research into synthesizing chemical intermediates from bio-based starting materials, such as converting bio-derived carboxylic acids into their corresponding acyl chlorides, is an active field. researchgate.netnih.gov This strategy reduces reliance on petrochemical sources and contributes to a more sustainable chemical industry.

These evolving synthetic strategies aim to make the production of 2-Chloro-3-methylbutanoyl chloride and other acyl chlorides more environmentally benign, economically viable, and safer.

Exploration of Novel Catalytic Systems for Transformations

The high reactivity of the acyl chloride functional group makes it a prime candidate for a wide range of chemical transformations. libretexts.orgsavemyexams.com A major focus of modern chemical research is the development of novel catalytic systems that can harness this reactivity in new and highly selective ways, particularly for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.

Emerging catalytic strategies include:

Palladium-Catalyzed Cross-Coupling: Palladium catalysts are powerful tools in organic synthesis, and their application to acyl chloride reactions is a growing area. nih.gov Research has demonstrated that palladium complexes can catalyze tandem or domino reactions, where multiple bonds are formed in a single operation. For example, palladium-catalyzed reactions of 2-chloroquinoline-3-carbaldehydes with isocyanides can lead to the formation of complex heterocyclic structures through a sequence of amidation, lactamization, and C-C bond formation. researchgate.netrsc.org While aryl chlorides have historically been challenging substrates for palladium catalysis, new generations of catalysts based on bulky, electron-rich phosphine (B1218219) ligands have shown remarkable activity. nih.govmit.edu

Copper-Catalyzed Borylation: Copper, being more abundant and less expensive than palladium, is an attractive metal for catalysis. A significant recent development is the copper-catalyzed borylation of acyl chlorides to produce acylboron compounds. nih.gov This method uses an inexpensive copper(I) catalyst and a readily available diboron (B99234) reagent under mild, room-temperature conditions. The resulting acylboron compounds are valuable synthetic intermediates. This approach is notable for its high catalytic efficiency and tolerance of various functional groups. nih.gov

Organocatalysis: Non-metal catalysts, or organocatalysts, are a cornerstone of green chemistry. In acylation reactions, simple organic molecules can serve as effective catalysts. For instance, bases like pyridine (B92270) and N,N-dimethylformamide (DMF) are known to catalyze acylations through a nucleophilic catalysis mechanism, where they activate the acyl chloride to make it more susceptible to attack by nucleophiles like alcohols. This approach avoids the use of potentially toxic or expensive metal catalysts.

These advanced catalytic systems are expanding the synthetic toolbox, allowing for the construction of increasingly complex molecules from acyl chloride precursors like 2-Chloro-3-methylbutanoyl chloride with greater precision and efficiency.

Application in Advanced Materials Science

The reactivity of 2-Chloro-3-methylbutanoyl chloride and similar acyl chlorides is being leveraged in the field of materials science to create functional surfaces and advanced polymers. The ability of the acyl chloride group to react readily with nucleophiles like alcohols, amines, and thiols makes it an excellent anchor for covalently modifying materials. nih.gov

Current and emerging applications include:

Surface Functionalization: Acyl chlorides are used to prepare chemically modified surfaces with specific properties. One notable application is the fabrication of acyl chloride-terminated amorphous carbon substrates. nih.gov These surfaces can then be used to attach a wide variety of small molecules containing alcohol, thiol, or amine groups. This technique is valuable for creating high-density biomolecule arrays for use in high-throughput screening and diagnostics. The process involves first creating a carboxylic acid-terminated surface, which is then converted to the highly reactive acyl chloride surface using reagents like gaseous thionyl chloride. nih.gov

Polymer Synthesis and Modification: Acyl chlorides are key reagents in the synthesis of polymers such as polyamides and polyesters. Bio-based divalent acyl chlorides, for example, are being used to create fully furan-based polyamides and other engineering plastics with high thermal stability. researchgate.net Furthermore, acyl chlorides are used to modify existing polymers to tune their properties. For instance, the chemical modification of lignin, a complex natural polymer, with long-chain acyl chlorides has been shown to enhance its melt flow characteristics, making it more suitable for blending with other polymers like poly(lactic acid) (PLA) to create renewable plastic composites. acs.org

The use of acyl chlorides in materials science provides a powerful method for designing and fabricating materials with tailored chemical, physical, and biological properties for applications ranging from electronics to biomedicine.

Deeper Mechanistic Insights through Advanced Analytical Techniques

A thorough understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new ones. Modern analytical techniques are providing unprecedented insight into the complex, multi-step pathways of reactions involving acyl chlorides. libretexts.org

Key analytical and computational methods include:

Spectroscopic Analysis: A combination of spectroscopic techniques is routinely used to follow the progress of reactions and characterize intermediates and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the structure of reaction products. ucalgary.ca The chemical shift of protons adjacent to the carbonyl group (~2-2.5 ppm) and the carbonyl carbon itself (~160-180 ppm) are characteristic. ucalgary.ca More advanced NMR techniques, such as ³¹P NMR, have been used to study the reaction of acyl chlorides with organophosphorus reagents. researchgate.net

Infrared (IR) Spectroscopy: FTIR is used to monitor the conversion of functional groups. For example, in surface modification applications, the disappearance of the acyl chloride carbonyl stretch (around 1800 cm⁻¹) and the appearance of new ester or amide carbonyl stretches confirms successful attachment of molecules to the surface. nih.gov

Mass Spectrometry (MS): MS is essential for identifying reaction products and intermediates. A common fragmentation pattern for acyl chlorides is the formation of a prominent acylium ion peak, which is characteristic of the compound class. ucalgary.ca

Computational Chemistry: Density Functional Theory (DFT) is a powerful computational method used to model reaction pathways and rationalize experimental observations. researchgate.netrsc.org DFT calculations can elucidate transition state structures, determine activation energies, and explain the origins of stereoselectivity in complex catalytic cycles. researchgate.netacs.orgresearchgate.netacs.org For example, DFT studies have been used to understand the cooperative mechanisms in organocatalyzed reactions and to rationalize the divergent stereochemical outcomes in nickel-catalyzed cross-coupling reactions. acs.orgacs.org

By integrating these advanced analytical and computational tools, researchers can gain a detailed, molecular-level understanding of the transformations of 2-Chloro-3-methylbutanoyl chloride, accelerating the discovery and development of new and improved chemical processes.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Chloro-3-methylbutanoyl chloride with high purity?

- Methodological Answer : The synthesis typically involves reacting 3-methylbutanoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. The reaction progress can be monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis, fractional distillation under reduced pressure is recommended to isolate the product. Characterization via (e.g., δ 1.02 for tert-butyl groups in analogous compounds) and IR spectroscopy (C=O stretch ~1800 cm⁻¹) ensures structural confirmation .

Q. How should researchers assess the purity and stability of 2-Chloro-3-methylbutanoyl chloride during storage?

- Methodological Answer : Purity can be quantified using Karl Fischer titration for water content and GC-MS for organic impurities. Stability studies should include periodic NMR analysis to detect hydrolysis byproducts (e.g., carboxylic acids). Storage in amber glass under inert gas (N₂/Ar) at –20°C minimizes degradation. Analogous acyl chlorides show increased stability when stored with molecular sieves to absorb moisture .

Advanced Research Questions

Q. What strategies mitigate competing side reactions when using 2-Chloro-3-methylbutanoyl chloride in nucleophilic acyl substitutions?

- Methodological Answer : Competing hydrolysis can be suppressed by maintaining anhydrous conditions (e.g., using activated molecular sieves). Kinetic studies suggest that low temperatures (0–5°C) and slow reagent addition reduce exothermic side reactions. Computational modeling (e.g., DFT calculations) can predict reactive sites and guide solvent selection (e.g., dichloromethane vs. THF) to favor substitution over elimination .

Q. How can contradictory spectral data for 2-Chloro-3-methylbutanoyl chloride derivatives be resolved?

- Methodological Answer : Contradictions in or (e.g., unexpected splitting patterns) may arise from rotameric equilibria or residual solvents. Variable-temperature NMR and 2D techniques (COSY, HSQC) can clarify assignments. For example, tert-butyl groups in similar compounds show distinct δ 1.02 peaks in DMSO-d₆ .

Q. What experimental designs optimize the scalability of 2-Chloro-3-methylbutanoyl chloride in multi-step syntheses?

- Methodological Answer : Flow chemistry systems improve scalability by controlling exothermic reactions and reducing intermediate isolation. Reaction calorimetry data can identify safe operating ranges. For example, analogous processes use continuous distillation to remove HCl gas, enhancing yield and safety .

Data Analysis & Validation

Q. How should researchers validate computational models predicting the reactivity of 2-Chloro-3-methylbutanoyl chloride?

- Methodological Answer : Validate DFT or MD simulations using experimental kinetic data (e.g., Arrhenius plots from temperature-dependent reactions). Compare computed activation energies with empirical results from stopped-flow techniques. Statistical tools (e.g., R² correlation) ensure model reliability .

Q. What analytical techniques differentiate between isomeric byproducts in reactions involving 2-Chloro-3-methylbutanoyl chloride?

- Methodological Answer : Chiral HPLC with UV/RI detectors or LC-MS with chiral columns resolves enantiomers. For diastereomers, NOESY NMR or X-ray crystallography provides definitive structural proof. Case studies on substituted phenylacetic acids highlight the utility of these methods .

Safety & Handling

Q. What safety protocols are critical when handling 2-Chloro-3-methylbutanoyl chloride in aqueous environments?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.